molecular formula C15H11ClO4 B596064 4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261998-46-2

4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B596064
CAS No.: 1261998-46-2
M. Wt: 290.699
InChI Key: QAXFNLFHPDFVJL-UHFFFAOYSA-N
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Description

4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C15H11ClO4. This compound is characterized by the presence of a chloro group, a methoxycarbonyl group, and a carboxylic acid group attached to a biphenyl structure. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the esterification of dicarboxylic acids. One common method is the reaction of 4-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The chloro group and carboxylic acid group play a crucial role in its reactivity and binding to target molecules. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with various biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(methoxycarbonyl)phenylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.

    3-Chloro-4-(methoxycarbonyl)benzoic acid: Similar structure with a different substitution pattern on the benzene ring.

Uniqueness

4’-Chloro-3’-(methoxycarbonyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chloro group and a methoxycarbonyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-(4-chloro-3-methoxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-8-11(6-7-13(12)16)9-2-4-10(5-3-9)14(17)18/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXFNLFHPDFVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683403
Record name 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-46-2
Record name 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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